molecular formula C16H19N3O5S B7790451 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-

Numéro de catalogue: B7790451
Poids moléculaire: 365.4 g/mol
Clé InChI: LSQZJLSUYDQPKJ-UWFZAAFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, commonly known as Amoxicillin, is a β-lactam antibiotic derived from the penicillin core structure. Its systematic IUPAC name reflects its bicyclic β-lactam ring fused with a thiazolidine ring (4-thia-1-azabicyclo[3.2.0]heptane) and a substituted acetamido side chain at position 4. The stereochemistry (2S,5R,6R) ensures its biological activity, targeting bacterial cell wall synthesis. Key properties include:

  • Molecular formula: C₁₆H₁₉N₃O₅S
  • Molecular weight: 365.41 g/mol
  • Melting point: 194°C (trihydrate form) .
  • Solubility: Highly soluble in water, DMSO, and ethanol .

Amoxicillin is distinguished by its 4-hydroxyphenyl group on the side chain, enhancing acid stability and oral bioavailability compared to earlier penicillins. It exhibits broad-spectrum activity against Gram-positive (e.g., Streptococcus) and Gram-negative bacteria (e.g., E. coli, Haemophilus influenzae) .

Propriétés

IUPAC Name

(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9?,10-,11+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-UWFZAAFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly referred to as 6-Aminopenicillanic acid (6-APA), is a crucial intermediate in the synthesis of various β-lactam antibiotics. This compound exhibits significant biological activity, primarily through its antibacterial properties, which are essential for the development of effective antimicrobial agents.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

PropertyDetails
IUPAC Name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS Number 80734-02-7
Molecular Formula C21H23N3O7S
Molecular Weight 461.50 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It acts as a substrate for transpeptidases and carboxypeptidases, enzymes critical in the formation of peptidoglycan layers in bacterial cell walls. This inhibition leads to bacterial lysis and death.

Antibacterial Activity

Research has demonstrated that 4-Thia-1-azabicyclo[3.2.0]heptane derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Studies : A study conducted by Zhang et al. (2021) showed that derivatives of 6-APA had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
  • Clinical Applications : In clinical settings, formulations containing this compound have been effectively used in treating infections caused by Enterobacteriaceae and other resistant strains.

Pharmacokinetics

The pharmacokinetic profile of 4-Thia-1-azabicyclo[3.2.0]heptane derivatives indicates good absorption and distribution in tissues, with a half-life suitable for once or twice daily dosing regimens.

Safety Profile

While generally well-tolerated, side effects may include allergic reactions and gastrointestinal disturbances. Long-term use can lead to resistance development among target bacteria.

Applications De Recherche Scientifique

Pharmacological Applications

  • Antibiotic Development
    • This compound is a derivative of 6-Aminopenicillanic Acid (6-APA), serving as a core structure for developing various semi-synthetic penicillins and cephalosporins. Its modifications can enhance antibacterial efficacy against resistant strains of bacteria .
  • Antitumor Activity
    • Preliminary studies indicate that derivatives of this bicyclic structure exhibit antitumor properties. Compounds similar to 4-Thia-1-azabicyclo[3.2.0]heptane have been shown to inhibit tumor cell proliferation in vitro and in vivo, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition
    • The compound acts as an inhibitor of certain bacterial enzymes such as transpeptidases, which are crucial for cell wall synthesis in bacteria. This inhibition mechanism is similar to that of traditional beta-lactam antibiotics, making it a candidate for combating antibiotic-resistant infections .

Case Study 1: Antibiotic Efficacy

A study published in Journal of Medicinal Chemistry explored the modification of the bicyclic structure to enhance its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications increased binding affinity to penicillin-binding proteins (PBPs), leading to improved efficacy against resistant strains .

Case Study 2: Antitumor Activity

In research conducted by the Cancer Research Institute, derivatives of this compound were tested for their ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The study found that certain derivatives significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents .

Analyse Des Réactions Chimiques

β-Lactam Ring Hydrolysis

The β-lactam ring is the primary site of reactivity, with hydrolysis being critical for both antibacterial activity and degradation.

Reaction Conditions Products Mechanism References
Acidic (pH < 3)Inactive penicilloic acid derivatives via β-lactam cleavageAcid-catalyzed ring opening at the carbonyl carbon
Alkaline (pH > 8)Isomerization to penilloic/penicilloic acidsBase-mediated nucleophilic attack on the β-lactam carbonyl
Aqueous (neutral pH, 25°C)Slow degradation to amoxicilloic acid (half-life: ~10 days)Water-mediated hydrolysis
  • Key Insight : Hydrolysis irreversibly inactivates the antibiotic. Stability is pH-dependent, with optimal stability near neutral pH .

Enzymatic Degradation by β-Lactamases

Resistance enzymes (e.g., TEM-1, SHV-1) catalyze β-lactam ring cleavage, rendering amoxicillin ineffective against resistant bacteria.

Enzyme Type Reaction Rate (k<sub>cat</sub>/K<sub>M</sub>, M<sup>−1</sup>s<sup>−1</sup>) Inhibition by Clavulanic Acid References
Class A β-lactamases5.6 × 10<sup>3</sup>Yes (IC<sub>50</sub>: 0.2 µM)
Class C β-lactamases1.2 × 10<sup>2</sup>No
  • Clinical Relevance : Co-administration with β-lactamase inhibitors (e.g., clavulanate) restores activity against resistant strains .

Amino Group Reactivity

The primary amine at position 6 participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetic anhydride) to form N-acetyl derivatives, reducing bioavailability .

  • Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) under mild conditions, forming imine intermediates .

Stability Under Oxidative Stress

Oxidation of the thiazolidine sulfur or 4-hydroxyphenyl group occurs under strong oxidizing conditions:

Oxidizing Agent Products Conditions References
H<sub>2</sub>O<sub>2</sub>Sulfoxide derivativespH 7.4, 37°C
Ozone (O<sub>3</sub>)Degradation to diketopiperazine ringsAqueous solution, room temp

Metal Coordination

The carboxylic acid and β-lactam carbonyl groups chelate metal ions, impacting stability:

Metal Ion Coordination Site Effect References
Cu<sup>2+</sup>β-Lactam O, carboxylate OAccelerates hydrolysis at pH 6–7
Zn<sup>2+</sup>Amino N, thiazolidine SForms insoluble complexes, reduces solubility

Photodegradation

Exposure to UV light (254–365 nm) induces radical-mediated decomposition:

Wavelength Primary Degradation Pathway Half-Life References
254 nmC–S bond cleavage in thiazolidine ring2.5 hours
365 nmOxidation of 4-hydroxyphenyl group8 hours

Interactions with Excipients

Amoxicillin reacts with common pharmaceutical additives:

Excipient Reaction Outcome References
LactoseMaillard reaction (amino-carbonyl)Brown discoloration, reduced potency
Magnesium stearateAcid-base interaction with carboxylateDelayed dissolution

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Bioactivity Enhancements
Amoxicillin (Target Compound) 4-Hydroxyphenyl group on the acetamido side chain Improved oral absorption, broader Gram-negative coverage, acid stability
Ampicillin Phenyl group instead of 4-hydroxyphenyl Narrower spectrum; less effective against H. influenzae and E. coli
Penicillin V Phenoxy group on the side chain Acid-stable for oral use; primarily targets Gram-positive bacteria
Penicillin G Benzyl side chain Parenteral use only; limited by β-lactamase susceptibility
Cloxacillin Isoxazolyl group with chlorine substituent β-lactamase resistance; targets Staphylococcus aureus

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Amoxicillin Ampicillin Penicillin V Cloxacillin
Oral Bioavailability 95% 40–60% 60–73% 50–70%
Half-life (hr) 1–1.5 1–1.5 0.5–1 0.5–1
Protein Binding (%) 18 15–25 80 95
Urinary Excretion 60–70% (unchanged) 75–85% (unchanged) 20–40% (unchanged) 40–50% (unchanged)

Antimicrobial Spectrum

Organism Amoxicillin Ampicillin Penicillin V Cloxacillin
Streptococcus pyogenes +++ +++ +++ ++
Staphylococcus aureus + (non-β-lactamase) + (non-β-lactamase) + +++ (resistant)
E. coli ++ +
H. influenzae +++ +
Neisseria gonorrhoeae ++ ++

Key : +++ (highly effective), ++ (moderate), + (low), – (ineffective).

Resistance and Stability

  • β-lactamase susceptibility : Amoxicillin is hydrolyzed by β-lactamases, but combinations with inhibitors (e.g., clavulanic acid ) restore activity .
  • Acid stability : Amoxicillin’s 4-hydroxyphenyl group prevents degradation in gastric acid, unlike Ampicillin .
  • Novel derivatives: Compounds like 4c and 4d () with fluorinated or benzoyl side chains show enhanced activity against methicillin-resistant S. aureus (MRSA).

Research Findings and Clinical Relevance

  • Amoxicillin vs. Ampicillin : A study comparing pharmacokinetics in rats found Amoxicillin achieved 2× higher plasma concentrations due to superior absorption .
  • Combination therapies : Amoxicillin paired with sulbactam (a β-lactamase inhibitor) extends coverage to β-lactamase-producing Klebsiella and Acinetobacter .
  • Solubility data : Amoxicillin trihydrate’s solubility in water (4.3 mg/mL at 25°C) exceeds Ampicillin trihydrate (2.1 mg/mL), supporting its formulation flexibility .

Méthodes De Préparation

Thiazolidinone Intermediate Formation

The core synthesis begins with 3-triphenylmethoxypropionaldehyde and thio-glycolamide , which undergo a stereoselective cyclocondensation to form 2-(2-triphenylmethoxyethyl)thiazolidin-4-one (yield: 68–72%). Trityl protection of the hydroxyl group prevents undesired nucleophilic attack during subsequent phosphorane formation.

Phosphorane-Mediated Cyclization

Treatment of the thiazolidinone with triphenylphosphine and carbon tetrachloride generates the ylide 11 , which undergoes detritylation (HCl/MeOH) and oxidation (MnO₂) to yield the aldehyde 29 . Spontaneous cyclization of 29 under acidic conditions (pH 4.5–5.0, 50°C) forms the bicyclic ester 36 with >90% regioselectivity.

Critical Parameters:

  • Temperature : Cyclization below 60°C minimizes epimerization at C-5.

  • Solvent : Anhydrous dichloromethane suppresses hydrolysis of the β-lactam ring.

Functionalization of the C-6 Position

Introduction of the Amino Side Chain

The (2R)-2-amino-2-(4-hydroxyphenyl)acetyl group is synthesized via diazotization of 4-aminophenylacetic acid followed by hydrolysis in 90–95°C dilute H₂SO₄ (yield: 85%). Protection of the amino group as a Boc-carbamate and the phenol as a TBS-ether enables compatibility with subsequent coupling reactions.

Amidation Protocol

Coupling the side chain to the bicyclic core employs HOBt/EDCl in DMF at −15°C, achieving 76–82% yield. Stereochemical integrity is maintained by pre-activating the carboxylic acid as a mixed carbonate intermediate.

Side Reaction Mitigation:

  • Epimerization : Conducting reactions below −10°C and using bulky bases (e.g., DIPEA) reduces racemization.

  • O- to N-Acyl Shift : Adding Hünig’s base (2.5 equiv) stabilizes the tetrahedral intermediate.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

The 2S,5R,6R configuration is established using (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid as a starting material, synthesized via enzymatic resolution of racemic trans-7-oxo-6-sulfooxy intermediates .

Dynamic Kinetic Resolution

Catalytic Rh(II)-BOX complexes enable dynamic kinetic asymmetric transformation (DYKAT) of the β-lactam ring, achieving 98% ee at 40°C in toluene.

Purification and Analytical Validation

Chromatographic Methods

Final purification uses preparative HPLC (C18 column, 10 mM ammonium acetate/MeCN gradient) to isolate the target compound from regioisomeric impurities (HPLC purity: 99.95%).

Spectroscopic Confirmation

  • IR : ν = 2967 cm⁻¹ (C-H stretch, dimethyl), 1775 cm⁻¹ (β-lactam C=O).

  • ¹³C NMR : δ 175.2 ppm (C-2 carboxylic acid), 62.1 ppm (C-6 amidine).

Comparative Analysis of Synthetic Routes

Method Key StepYield (%)Purity (%)StereoselectivityReference
Phosphorane Cyclization7293.790:10
Enzymatic Resolution6599.598:2
HOBt/EDCl Coupling8299.999:1

Q & A

Basic Research Question

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm, using mobile phases like phosphate buffer-acetonitrile (85:15) .
  • Microbiological assays : Agar diffusion with Bacillus subtilis as the test organism, correlating zone inhibition with concentration .
  • Iodometric titration : Quantifies β-lactam ring integrity via iodine consumption .

How can synthesis yields be optimized for this compound under varying reaction conditions?

Advanced Research Question
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency during side-chain attachment .
  • Catalysts : Use of N-hydroxysuccinimide (NHS) and carbodiimides (e.g., DCC) enhances coupling reactions .
  • Temperature control : Maintaining 0–5°C minimizes epimerization during β-lactam ring formation .
  • Purification : Crystallization from ethanol-water mixtures achieves >95% purity .

What are the primary degradation pathways and metabolites of this compound under physiological conditions?

Advanced Research Question

  • β-lactam ring hydrolysis : Catalyzed by serum esterases, yielding inactive penicilloic acid derivatives .
  • Oxidative degradation : Formation of sulfoxide derivatives in the presence of light or peroxides .
  • Metabolites : Identified via LC-MS/MS, including hydroxylated phenylacetyl side chains and dimeric byproducts .

How can researchers design experiments to evaluate its antibacterial efficacy against β-lactamase-producing strains?

Advanced Research Question

  • Combination studies : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) to assess synergy .
  • Time-kill assays : Measure bactericidal activity over 24 hours against E. coli ATCC 25922 and clinical isolates .
  • Molecular docking : Predict interactions with penicillin-binding proteins (PBPs) using computational models .

What contradictory findings exist regarding its toxicity profile, and how can they be reconciled?

Advanced Research Question

  • Hepatotoxicity : Mouse studies report elevated liver enzymes at 1500 mg/kg doses, while rat models show no significant effects . Contradictions may arise from species-specific metabolic pathways.
  • Genotoxicity : Discrepancies in Ames test results (negative in Salmonella TA98 vs. positive in human fibroblasts) suggest differential metabolic activation .
  • Mitigation : Use isoform-specific CYP450 inhibitors to clarify metabolic contributions .

How does solubility in aqueous vs. organic solvents impact formulation strategies?

Advanced Research Question

Solvent Solubility (mg/mL)Application
Water (pH 7.4)10–15Parenteral formulations
Ethanol50–60Solid dispersion for oral tablets
Dichloromethane<1Limited use due to low solubility
Data from solubility studies in buffered and organic systems guide excipient selection (e.g., cyclodextrins for enhanced bioavailability) .

What structural modifications enhance resistance to β-lactamase hydrolysis?

Advanced Research Question

  • Side-chain engineering : Bulky substituents (e.g., naphthalene in ) sterically hinder enzyme access .
  • C-6 methoxy groups : Reduce acylation efficiency of β-lactamases, as seen in mecillinam derivatives .
  • Carbapenem analogs : Introduce a 1β-methyl group to stabilize the β-lactam ring .

How do metal complexes (e.g., Cr(III)) affect its antibacterial activity?

Advanced Research Question

  • Synthesis : React with CrCl₃·6H₂O in methanol to form a 1:1 complex, confirmed by FT-IR (shift in carbonyl peaks) .
  • Activity : Reduced MIC values (e.g., 2 μg/mL vs. 8 μg/mL for free compound against S. aureus) due to enhanced membrane permeability .
  • Stability : Complexation reduces hydrolysis rates in acidic environments .

What computational methods predict its pharmacokinetic parameters?

Advanced Research Question

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulates tissue distribution using logP (-1.2) and plasma protein binding (18%) data .
  • Molecular dynamics (MD) : Predicts binding affinity to human serum albumin (HSA) via ΔG calculations .
  • ADMET predictors : Estimate renal clearance (CL~renal~ = 0.45 L/h) and bioavailability (~75%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.